4-Propylquinoline CAS 20668-44-4 chemical properties
4-Propylquinoline CAS 20668-44-4 chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Propylquinoline (CAS 20668-44-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylquinoline, identified by CAS number 20668-44-4, is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds and functional materials.[1] A thorough understanding of the chemical properties of substituted quinolines like 4-Propylquinoline is paramount for its effective utilization in synthesis, drug design, and materials innovation. This guide provides a comprehensive overview of its physicochemical characteristics, spectroscopic signature, synthetic pathways, potential applications, and essential safety protocols, tailored for the discerning scientific professional.
Molecular and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application. 4-Propylquinoline is defined by a specific set of properties that dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 20668-44-4 | [2][3] |
| IUPAC Name | 4-propylquinoline | [2] |
| Molecular Formula | C₁₂H₁₃N | [2][3] |
| Molecular Weight | 171.24 g/mol | [2][3] |
| Canonical SMILES | CCCC1=CC=NC2=CC=CC=C12 | [2][3] |
| InChI Key | SYPQOZMXCWJIQU-UHFFFAOYSA-N | [2] |
| Purity/Specification | Typically ≥95% | [2] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed structural fingerprint of 4-Propylquinoline.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 4-Propylquinoline is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring and the aliphatic protons of the propyl group. The aromatic region (typically 7.0-9.0 ppm) will display a complex pattern of doublets and triplets characteristic of the substituted quinoline core. The propyl chain will exhibit a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and another triplet for the methylene group directly attached to the quinoline ring, with chemical shifts progressively moving downfield.
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¹³C NMR: The carbon NMR spectrum will reveal twelve distinct signals. The aromatic carbons will resonate in the downfield region (approx. 120-150 ppm), while the three carbons of the propyl group will appear in the upfield aliphatic region (approx. 10-40 ppm).[4]
B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[5] For 4-Propylquinoline, the key expected absorptions include:
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~3050 cm⁻¹: Aromatic C-H stretching.
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~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propyl group.
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~1600-1450 cm⁻¹: C=C and C=N bond stretching vibrations characteristic of the quinoline aromatic system.
C. Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
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Molecular Ion Peak (M⁺): The mass spectrum of 4-Propylquinoline will show a prominent molecular ion peak at m/z = 171, corresponding to its molecular weight.
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Fragmentation: Common fragmentation patterns may include the loss of an ethyl radical (M-29) to give a peak at m/z = 142, which is a characteristic fragmentation for propyl-substituted aromatic rings.
Synthesis and Reactivity
The construction of the quinoline scaffold is a well-explored area of organic synthesis, with numerous established methods that can be adapted for 4-Propylquinoline.
A. Synthetic Strategies The synthesis of quinoline derivatives is often achieved through multicomponent reactions (MCRs), which offer efficiency and atom economy.[6] Classical methods such as the Friedländer and Pfitzinger reactions remain highly relevant for constructing the core quinoline ring system.[7]
For synthesizing 4-substituted quinolines, a common strategy involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate nucleophile.[8] In the case of 4-Propylquinoline, this could be achieved via a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada coupling) between 4-chloroquinoline and a propyl-containing organometallic reagent.
Below is a generalized workflow for the synthesis of a substituted quinoline, illustrating a common convergent approach.
Caption: Generalized synthetic workflow for substituted quinolines.
B. Chemical Reactivity The quinoline ring is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom can be protonated, making the molecule basic. Electrophilic substitution reactions typically occur on the benzene ring portion of the molecule. The propyl side chain can undergo reactions typical of alkyl groups, such as free-radical halogenation at the benzylic position.
Applications in Research and Drug Development
The quinoline nucleus is a key structural motif in a vast number of pharmaceuticals. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[9][10]
-
Anticancer Research: Many quinoline-4-one derivatives have shown cytotoxic activity against various cancer cell lines.[9] Furthermore, novel 4-anilinoquinoline derivatives have been synthesized and identified as potent tubulin depolymerization agents, showing promise as antimitotic cancer therapeutics.[11]
-
Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for classic antimalarial drugs like chloroquine.[8]
-
FDA-Approved Drugs: Numerous FDA-approved drugs feature the quinoline core, highlighting its therapeutic importance. Examples include Bedaquiline (for tuberculosis) and Lenvatinib (an anticancer agent).[12]
Given this context, 4-Propylquinoline serves as a valuable building block. The propyl group provides a lipophilic handle that can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially enhancing membrane permeability or tuning receptor binding affinity.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with laboratory chemicals.
A. Hazard Identification 4-Propylquinoline is associated with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
B. Precautionary Measures and Personal Protective Equipment (PPE) The following precautionary statements and handling procedures must be followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][13]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13]
-
Handling: Always use this compound within a certified chemical fume hood to ensure adequate ventilation.[14][15] Avoid contact with skin, eyes, and clothing.[16] Ensure that eyewash stations and safety showers are readily accessible.[15]
-
Storage: Store in a cool, dry place in a tightly sealed container.[16]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[15]
C. Standard Laboratory Safety Workflow The following diagram outlines the essential steps for the safe handling of chemical reagents like 4-Propylquinoline.
Caption: Standard workflow for safe chemical handling in a lab.
Conclusion
4-Propylquinoline (CAS 20668-44-4) is a structurally important derivative of the quinoline family. Its well-defined physicochemical and spectroscopic properties, combined with the versatile chemistry of the quinoline ring, make it a significant building block for synthetic chemists. For professionals in drug development, its potential to serve as a scaffold or intermediate in the creation of novel therapeutics is substantial, building on the proven track record of the quinoline core in medicine. Proper handling and a thorough understanding of its properties are essential for unlocking its full potential in scientific research and innovation.
References
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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PMC. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. Retrieved from [Link]
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PubMed. (2017, September 29). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. Retrieved from [Link]
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ResearchGate. (2025, September 12). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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PubChem - NIH. (n.d.). 2-Propylquinoline. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
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